molecular formula C15H17ClN2OS2 B7469762 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide

Cat. No.: B7469762
M. Wt: 340.9 g/mol
InChI Key: MGKISALUDDVAQP-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This compound is of interest in various fields of scientific research due to its potential pharmacological applications.

Preparation Methods

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide involves multiple steps. One common synthetic route starts with the preparation of 4-(5-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is then reacted with cyclopentylpropanoyl chloride under appropriate conditions to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and high-throughput screening of reaction parameters .

Chemical Reactions Analysis

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, copper sulfate). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives and cyclopentylpropanamide analogs .

Comparison with Similar Compounds

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS2/c16-13-7-6-12(21-13)11-9-20-15(17-11)18-14(19)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKISALUDDVAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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